molecular formula C17H10BrClN2O2S2 B2398592 N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-chlorobenzamide CAS No. 300819-03-8

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-chlorobenzamide

Cat. No.: B2398592
CAS No.: 300819-03-8
M. Wt: 453.75
InChI Key: CWEQDSOUANMRPJ-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5Z)-5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-chlorobenzamide (CAS: 300819-03-8) is a thiazolidinone derivative with a molecular formula of C₁₇H₁₀BrClN₂O₂S₂ and a molecular weight of 453.8 g/mol . Key physicochemical properties include:

  • XLogP3: 5.5 (indicating high lipophilicity)
  • Hydrogen bond donors/acceptors: 1 donor, 4 acceptors
  • Topological polar surface area: 107 Ų
  • Defined stereochemistry at the 5Z position due to the benzylidene moiety .

The compound’s structure features a thiazolidinone core with a 4-bromophenylmethylidene group at position 5 and a 2-chlorobenzamide substituent at position 2. This architecture is common in bioactive molecules, particularly those targeting enzymes or receptors sensitive to halogenated aromatic groups.

Properties

IUPAC Name

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClN2O2S2/c18-11-7-5-10(6-8-11)9-14-16(23)21(17(24)25-14)20-15(22)12-3-1-2-4-13(12)19/h1-9H,(H,20,22)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEQDSOUANMRPJ-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-chlorobenzamide is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound's structure features a thiazolidine ring, which is known for its potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents.

Chemical Structure and Properties

The compound has the following chemical formula: C21H19BrClN2O3S2. Its molecular weight is approximately 458.37 g/mol. The compound's structure includes a bromophenyl group and a chlorobenzamide moiety, contributing to its biological activity.

Property Value
Molecular FormulaC21H19BrClN2O3S2
Molecular Weight458.37 g/mol
LogP (octanol-water)3.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Biological Activity Overview

Research indicates that this compound exhibits a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that thiazolidinone derivatives possess significant antibacterial properties against various gram-positive bacteria. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and other pathogens with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 mg/mL .
  • Anticancer Properties : Compounds in this class have been investigated for their potential to inhibit cancer cell proliferation. For example, derivatives have shown IC50 values between 7.0 to 20.3 µM against various cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) . The mechanism often involves the inhibition of microtubule formation and disruption of cell cycle progression.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses by inhibiting specific enzymes involved in inflammation pathways, such as cyclooxygenase (COX) enzymes .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit serine proteases and other enzymes critical for bacterial survival and cancer cell proliferation.
  • Cell Cycle Arrest : It may induce apoptosis in cancer cells by activating pathways that lead to programmed cell death.

Case Studies

  • Antibacterial Study : In a recent study by Zvarec et al., thiazolidinone derivatives were tested against Staphylococcus aureus with promising results indicating significant antibacterial activity . The study highlighted the potential for developing new antibiotics from this class of compounds.
  • Cancer Research : A study focusing on the anticancer effects of thiazolidinones reported that certain derivatives could inhibit tumor growth in vitro and in vivo models, suggesting their utility as chemotherapeutic agents .

Scientific Research Applications

Antibacterial Properties

Thiazolidinone derivatives, including N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-chlorobenzamide, have demonstrated significant antibacterial activity. Research indicates that these compounds exhibit effective inhibition against various bacterial strains. For example:

  • A study reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition .

Anticancer Activity

The compound has also shown promise as an anticancer agent. Studies have evaluated its ability to inhibit tumor cell proliferation and angiogenesis. Notably:

  • Research highlighted that thiazolidinone derivatives can inhibit the growth of human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer), with IC50 values ranging from 7.0 to 20.3 µM .

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes critical for bacterial and cancer cell survival. Specific targets include:

  • Serine Proteases : The compound has been noted for its inhibitory action on serine proteases involved in viral replication and bacterial metabolism .

Cell Cycle Arrest

Studies suggest that thiazolidinones may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates. This effect is often mediated through the modulation of signaling pathways involved in cell growth and survival.

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps:

  • Formation of Thiazolidinone Ring : Reaction of a thioamide with a halogenated ketone.
  • Introduction of Bromophenyl Group : Nucleophilic substitution with a bromobenzyl halide.
  • Amidation : Formation of the amide bond with a suitable amine.
  • Final Modifications : Introduction of the chlorobenzamide moiety through carboxylation reactions.

Case Studies

Several studies have investigated the applications of thiazolidinone derivatives similar to this compound:

StudyFocusFindings
Zvarec et al. (2023)Antibacterial ActivityDemonstrated significant antibacterial effects against Gram-positive bacteria with MIC values between 16–32 mg/ml .
Chandrappa et al. (2020)Antitumor PropertiesHighlighted potential for inhibiting tumor growth and angiogenesis in vitro .
Jiang et al. (2021)HIV InhibitionReported effective inhibition of HIV infection through blockade of viral entry mechanisms .

Comparison with Similar Compounds

Comparative Analysis with Analogues

Structural Analogues and Substituent Effects

Halogenated Analogues

(5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one (): Substitutions: 4-bromo (benzyl) and 4-chloro (benzylidene). Characterization: Confirmed via ¹H-NMR, IR, and MS. The IR spectrum showed C=S stretching at ~1250 cm⁻¹, similar to the target compound’s thione group . Key Difference: The imidazolidinone core (vs.

N-[(5Z)-5-[[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide (): Substitutions: Pyrazole ring fused with 4-bromophenyl.

Functional Group Variations

2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide ():

  • Substitutions: Methoxy and propoxy groups on the benzylidene ring.
  • Physicochemical Shift : Increased polarity (due to ether groups) lowers XLogP3 compared to the target compound’s bromo/chloro substituents. This enhances solubility but may reduce membrane permeability .

N-[(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide (): Substitutions: Nitro (electron-withdrawing) and hydroxy/methoxy (electron-donating) groups. Electronic Effects: The nitro group increases hydrogen-bond acceptors (7 vs. However, it may also reduce metabolic stability .

Physicochemical and Spectral Comparisons

Compound (Reference) Core Structure Key Substituents XLogP3 H-Bond Donors/Acceptors Notable Spectral Features (IR/NMR)
Target Compound Thiazolidinone 4-Bromo, 2-chloro 5.5 1 / 4 C=S stretch at ~1250 cm⁻¹; ¹H-NMR aromatic δ 7.2–8.1 ppm
Imidazolidinone analogue Imidazolidinone 4-Bromo, 4-chloro C=S stretch at ~1250 cm⁻¹
Pyrazole-thiazolidinone Thiazolidinone Pyrazole-4-bromo Additional pyrazole proton signals at δ 6.5–7.5 ppm
Methoxy/propoxy analogue Thiazolidinone 3-Methoxy, 4-propoxy 1 / 6 Ether C-O stretches at ~1100–1200 cm⁻¹
Nitrobenzamide analogue Thiazolidinone 4-Hydroxy-3-methoxy, 2-nitro 2 / 7 NO₂ asymmetric stretch at ~1520 cm⁻¹

Key Findings and Implications

Electronic Modulation: Electron-withdrawing groups (e.g., NO₂) increase polarity and hydrogen-bonding capacity, which may optimize target binding but require formulation adjustments for bioavailability.

Structural Rigidity : Heterocyclic additions (e.g., pyrazole in ) improve structural diversity but may complicate synthetic routes.

Q & A

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Replace column chromatography with recrystallization (solvent: DMF/water) for gram-scale batches.
  • Process safety : Mitigate exothermic risks during cyclization by using a jacketed reactor with precise temperature control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.